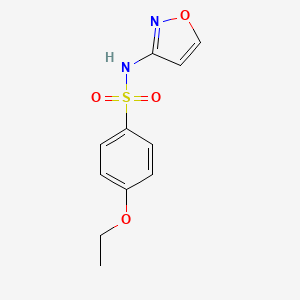![molecular formula C18H26FN3O2 B5381661 N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5381661.png)
N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide, also known as FLB 457, is a chemical compound that belongs to the class of benzisoxazole derivatives. It is a potent antagonist of dopamine D2 and D3 receptors and has been extensively studied for its potential applications in scientific research.
作用机制
N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide 457 acts as a competitive antagonist of dopamine D2 and D3 receptors, which are involved in the regulation of various physiological processes such as movement, reward, and cognition. By blocking these receptors, N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide 457 can modulate the activity of dopamine neurons and alter the release of other neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide 457 has been shown to have a range of biochemical and physiological effects in animal models, including changes in dopamine release, glutamate transmission, and cortical activity. It has also been shown to modulate the activity of other neurotransmitter systems such as the serotonin and noradrenaline systems.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide 457 in lab experiments is its high potency and selectivity for dopamine D2 and D3 receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological conditions. However, N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide 457 has some limitations, including its low solubility and stability, which can make it difficult to use in some experimental settings.
未来方向
There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide 457, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, future research could focus on the development of new imaging techniques to better understand the distribution and binding of N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide 457 in the brain.
合成方法
The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide 457 involves several steps, including the reaction of 4-fluorophenylacetic acid with isobutylmagnesium bromide, followed by the reaction with 2-methyl-3-oxo-1-piperazinecarboxylic acid and subsequent cyclization to form the benzisoxazole ring.
科学研究应用
N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide 457 has been widely used in scientific research as a tool to study the role of dopamine receptors in various physiological and pathological conditions. It has been shown to be effective in animal models of schizophrenia, Parkinson's disease, and drug addiction.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c1-13(2)12-21-10-11-22(14(3)17(21)23)18(24)20-9-8-15-4-6-16(19)7-5-15/h4-7,13-14H,8-12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYYXHJKINOGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)NCCC2=CC=C(C=C2)F)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B5381584.png)


![N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5381605.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5381614.png)
![N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide](/img/structure/B5381620.png)
![3-(5-{[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5381627.png)


![1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381639.png)
![3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one](/img/structure/B5381642.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5381649.png)
![N-benzyl-2-[(benzylideneamino)oxy]-N-[2-phenyl-1-(3-thienyl)ethyl]acetamide](/img/structure/B5381654.png)
![7-{[4-(3,4-dichlorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5381657.png)